![molecular formula C16H17N3O2 B2959384 5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 2034569-14-5](/img/structure/B2959384.png)
5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group and an oxazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with a variety of proteins and enzymes, including kinases, transcription factors, and ion channels .
Mode of Action
This could involve binding to the active site of the target protein or enzyme, leading to changes in its conformation and activity .
Biochemical Pathways
Given its potential targets, it could be involved in a variety of cellular processes, including signal transduction, gene expression, and cell proliferation .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Given its potential targets, it could have a variety of effects, including altering cellular signaling, modulating gene expression, and affecting cell proliferation .
Action Environment
The action of this compound can be influenced by a variety of environmental factors. These could include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of the oxazole ring through cyclization reactions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-cyclopropylpyridin-3-ylboronic acid: Shares the cyclopropyl and pyridine moieties but lacks the oxazole ring.
3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Contains a pyridine ring and a cyclopropyl group but differs in the overall structure.
Uniqueness
5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of structural features, including the oxazole ring and the cyclopropyl group. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(14-6-15(21-19-14)12-3-4-12)18-8-10-5-13(9-17-7-10)11-1-2-11/h5-7,9,11-12H,1-4,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXFLETXVUZPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CC(=CN=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2959301.png)
![N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE](/img/structure/B2959303.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B2959305.png)
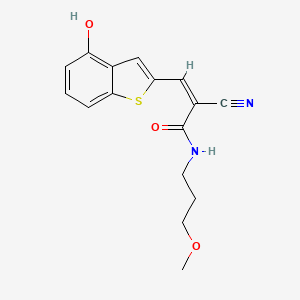
![N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2959307.png)
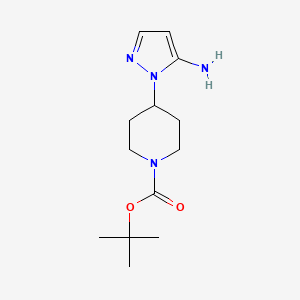
![3,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-2-carboxamide](/img/structure/B2959309.png)
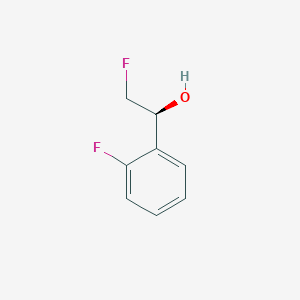
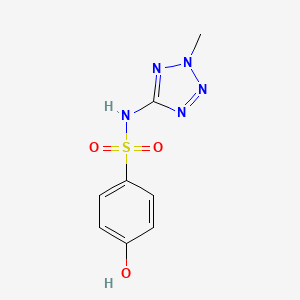
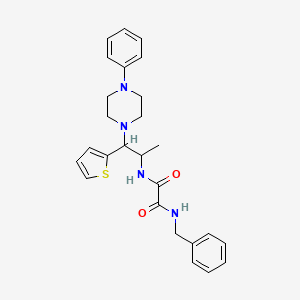
![4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one](/img/structure/B2959313.png)
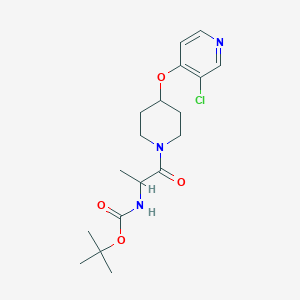
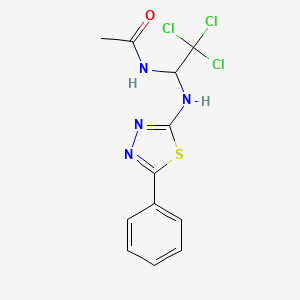
![4-butyl-1-(3-(4-(2,4-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2959323.png)
